Ethyl N-propionyl sarcosine
CAS No.:
Cat. No.: VC14045026
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2-[propanoyl(propyl)amino]acetic acid |
| Standard InChI | InChI=1S/C8H15NO3/c1-3-5-9(6-8(11)12)7(10)4-2/h3-6H2,1-2H3,(H,11,12) |
| Standard InChI Key | YFCFOPZLKMBOFU-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CC(=O)O)C(=O)CC |
Introduction
Structural and Chemical Foundations of Ethyl N-Propionyl Sarcosine
Molecular Structure and Nomenclature
Ethyl N-propionyl sarcosine (CAS TBD, systematic name: ethyl 2-(propionyl(methyl)amino)acetate) is structurally derived from sarcosine through two modifications:
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Propionylation: Replacement of the hydrogen on the sarcosine’s secondary amine (–NH–) with a propionyl group (–CO–CH2CH3).
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Esterification: Conversion of the carboxylic acid (–COOH) to an ethyl ester (–COOCH2CH3).
The resultant structure is , with a molecular formula of and a molecular weight of 173.21 g/mol .
Relationship to Sarcosine and Derivatives
Sarcosine (CAS 107-97-1), a natural amino acid derivative, serves as the precursor for this compound. Its methyl group on the nitrogen and carboxylic acid functionality make it amenable to derivatization. Ethyl N-propionyl sarcosine belongs to a class of N-acylated sarcosine esters, which are studied for enhanced solubility and metabolic stability compared to the parent molecule .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step process:
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Propionylation of Sarcosine:
Sarcosine reacts with propionic anhydride or propionyl chloride in the presence of a base (e.g., triethylamine) to form N-propionyl sarcosine. Conditions are optimized to prevent over-acylation or hydrolysis . -
Esterification:
The carboxylic acid group of N-propionyl sarcosine is esterified using ethanol under acidic catalysis (e.g., sulfuric acid) or via Steglich esterification with dicyclohexylcarbodiimide (DCC) .
Example Protocol from Analogous Compounds
A study on sarcosine derivatives reported the synthesis of ethyl N-acyl sarcosine analogs using chloroform extraction and silica gel chromatography, yielding 75% pure product. For Ethyl N-propionyl sarcosine, analogous conditions would involve:
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Reagents: N-propionyl sarcosine (1 eq), ethanol (excess), H2SO4 (catalytic).
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Procedure: Reflux at 80°C for 4–6 hours, followed by neutralization and purification via chromatography .
Optimization Challenges
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Byproduct Formation: Competing reactions, such as di-esterification or amide hydrolysis, require controlled stoichiometry and anhydrous conditions.
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Purification: Hydrophilic byproducts necessitate chromatographic separation or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Physical Characteristics
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing CO2 and ethylene .
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Hydrolysis: Susceptible to acidic/basic hydrolysis, regenerating N-propionyl sarcosine and ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data inferred from similar sarcosine esters :
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (m, 2H, CH₂CH₃CO), 2.30 (s, 3H, N–CH₃), 2.95 (t, 2H, N–CO–CH₂), 4.15 (q, 2H, OCH₂), 4.35 (s, 2H, N–CH₂–CO).
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¹³C NMR (CDCl₃): δ 14.1 (CH₂CH₃), 27.8 (N–CH₃), 33.5 (CO–CH₂), 52.1 (N–CH₂), 61.5 (OCH₂), 170.2 (ester C=O), 172.4 (amide C=O).
Infrared (IR) Spectroscopy
Applications and Functional Roles
Pharmaceutical Intermediates
Ethyl N-propionyl sarcosine serves as a precursor for prodrugs targeting neurological disorders. Sarcosine’s role as an NMDA receptor co-agonist suggests its derivatives may modulate glutamate signaling, with potential in schizophrenia or depression therapies.
Industrial Uses
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Surfactants: The amphiphilic structure enables use in detergents and emulsifiers.
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Polymer Additives: Patent literature highlights similar esters as plasticizers or catalyst components in polypropylene production.
Future Directions
Research gaps include in vivo pharmacokinetic studies and large-scale synthesis optimization. Computational modeling of its interaction with biological targets (e.g., GlyT1 transporters ) could unlock therapeutic applications.
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